8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-11-7(9(13)14)8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVXGTZIQKNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have shown compatible pharmacokinetic and safety profiles with once-daily dosing.
Biological Activity
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C₈H₆F₁N₂O₂
- Molecular Weight : 162.15 g/mol
- CAS Number : 697739-13-2
- InChI Key : ZGKISOIXEAIYMJ-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. The biological activity of 8-fluoro derivatives has been particularly noted:
| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | <5 | Various cancer cell lines | Inhibition of tubulin polymerization, EGFR signaling |
In a study evaluating various imidazo derivatives, compounds bearing an unsubstituted phenyl ring at the C2 position exhibited significant potency against multiple cancer cell lines, with IC₅₀ values often below 5 µM .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion:
This inhibition may enhance anti-tumor immunity by preventing the degradation of tryptophan.
Structure-Activity Relationship (SAR)
Understanding the SAR of 8-fluoro derivatives is crucial for optimizing their biological activity. The presence of electronegative substituents like fluorine has been linked to increased potency:
- Substituent Effects : The introduction of fluorine at the 8-position enhances lipophilicity and bioavailability.
- Positioning of Functional Groups : Variations in the placement of carboxylic acid and methyl groups significantly influence anticancer activity.
Case Studies
Several case studies have demonstrated the efficacy of imidazo derivatives in preclinical models:
- In Vitro Studies : Compounds were screened against the NCI 60 cancer cell line panel, revealing submicromolar GI₅₀ values against most tested lines except for leukemia and colon cancers .
- Xenograft Models : In vivo studies using HCC827 xenografts in nude mice showed dose-dependent inhibition of tumor growth when treated with 8-fluoro derivatives, correlating with reduced phosphorylation of EGFR and AKT pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives
The following table summarizes key structural and functional differences among imidazo[1,5-a]pyridine carboxylic acid derivatives:
Key Observations:
- Electronic Effects : Fluorine (8-F) and trifluoromethyl (3-CF₃) substituents increase electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to the methyl group (3-CH₃) .
- Synthetic Utility : Bromo derivatives (e.g., 7-Br) serve as intermediates for cross-coupling reactions, whereas carboxylic acids are precursors for amide-based drug candidates .
Heterocyclic Analogs Beyond Imidazopyridines
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Combines pyrazole and pyrimidine rings.
- Applications : Used as ligands for transition metal complexes (e.g., Mn²⁺) due to multiple coordination sites (N and O atoms) .
- Comparison : Less lipophilic than imidazopyridines due to additional nitrogen atoms; broader pharmacological applications reported, including antimicrobial and anticancer activities .
Azolo[1,5-a]pyrimidine Derivatives
- Synthesis: Derived from enaminones reacting with aminoazoles .
Preparation Methods
Cyclization-Based Synthetic Approaches
A common strategy involves cyclization reactions starting from substituted pyridine derivatives and appropriate precursors to form the imidazo[1,5-a]pyridine core, followed by functional group modifications to introduce the carboxylic acid and fluorine substituent.
General Cyclization : The formation of 3-methylimidazo[1,5-a]pyridine-1-carboxylic acid generally proceeds via condensation of 2-aminopyridine derivatives with aldehydes or related compounds, under acidic conditions to promote ring closure and formation of the fused bicyclic system.
Fluorine Introduction : The fluorine atom at the 8-position can be introduced either by starting with a fluorinated pyridine precursor or by selective halogenation of the imidazo[1,5-a]pyridine ring followed by fluorination reactions.
Catalyst-Assisted Ritter-Type Reactions
A novel and efficient methodology reported involves the use of a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This approach facilitates the formation of the imidazo[1,5-a]pyridine ring system from benzylic alcohol precursors and nitriles.
Mechanism Summary : Bi(OTf)3 catalyzes the conversion of benzylic alcohol into a benzylic carbocation intermediate, which is then attacked by a nitrile nucleophile forming a nitrilium ion. This intermediate undergoes intramolecular cyclization with the pyridine moiety, followed by rearomatization to yield the imidazo[1,5-a]pyridine product.
Reaction Conditions : The reaction is typically conducted in 1,2-dichloroethane (DCE) solvent at elevated temperatures (~150 °C) in a sealed tube overnight. The catalyst loading is around 5 mol %, with p-TsOH·H2O in excess (7.5 equivalents) to promote the reaction.
Yields and Substrate Scope : This method shows moderate to excellent yields (33% to 95%) depending on the substrate. For example, substrates with hydroxyl and bromine substituents are well tolerated, providing yields up to 86%. However, some substrates like para-iodobenzonitrile give lower yields (~33%).
Stepwise Synthetic Routes with Functional Group Transformations
Literature also describes multistep synthetic sequences involving:
Preparation of Pyridinylmethanol Intermediates : Starting from substituted pyridines, pyridinylmethanol derivatives are synthesized and purified, which then serve as key intermediates for cyclization.
Amide Coupling and Reduction Steps : Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), carboxylic acid derivatives are attached to the imidazo[1,5-a]pyridine amine precursors, followed by reduction steps with borane dimethyl sulfide complex (BH3·Me2S) to obtain the desired carboxylic acid functionalities.
Halogenation and Fluorination : Selective halogenation using reagents like N-bromosuccinimide (NBS) or iodine (I2) followed by fluorination reactions enable the introduction of the fluorine atom at the desired position on the bicyclic system.
Summary Table of Key Preparation Methods
Detailed Research Findings and Notes
The Ritter-type reaction catalyzed by Bi(OTf)3 represents a significant advancement in the synthesis of imidazo[1,5-a]pyridine derivatives, offering a versatile and efficient route with good tolerance to functional groups.
The presence of the carboxylic acid group in the final compound plays a crucial role in biological activity, thus methods preserving or introducing this functionality without degradation are preferred.
Fluorination at the 8-position is typically achieved through starting materials or post-cyclization halogenation-fluorination sequences, which require careful optimization to avoid side reactions.
Purification is generally conducted by silica gel column chromatography, with solvent systems such as ethyl acetate/hexane mixtures, ensuring high purity of the final compound.
Q & A
Q. What are the optimized synthetic routes for 8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, and how do reaction conditions influence yield and purity?
A one-pot multicomponent approach is commonly employed, involving condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous media with piperidine as a catalyst. Reaction optimization studies indicate that room temperature and water as a solvent enhance yields (79% for fluorinated derivatives) while minimizing byproducts. Recrystallization in ethanol further purifies the product .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H NMR : Peaks at δ 7.20–8.50 ppm confirm aromatic protons, with broad singlets at δ 12.38 (NH) and 14.47 (COOH) .
- ¹³C NMR : Carboxylic acid carbonyl resonance at ~177 ppm and imidazo-pyridine carbons at 108–155 ppm .
- IR : Stretching frequencies at 1719 cm⁻¹ (C=O of carboxylic acid) and 3267 cm⁻¹ (NH/OH) validate functional groups .
Q. What are the key challenges in chromatographic purification of fluorinated imidazo[1,5-a]pyridine derivatives?
Fluorine substitution increases polarity, complicating reverse-phase HPLC separation. Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) improves resolution. TLC with ethyl acetate/hexane (3:1) is effective for monitoring reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination at C8, methyl at C3) impact bioactivity in pharmacological assays?
Fluorine at C8 enhances metabolic stability and membrane permeability, as observed in analogs with IC₅₀ values <1 µM in kinase inhibition assays. The C3 methyl group reduces steric hindrance, improving binding to hydrophobic enzyme pockets. Comparative SAR studies using fluorinated vs. non-fluorinated analogs are critical .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with ATP-binding pockets (e.g., kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for fluorine-mediated interactions .
Q. How can contradictory spectral data (e.g., anomalous ¹³C shifts) be resolved during structural elucidation?
Anomalies may arise from tautomerism in the imidazo-pyridine core. Variable-temperature NMR (VT-NMR) and 2D experiments (HSQC, HMBC) clarify dynamic equilibria. Cross-validation with X-ray crystallography is recommended .
Q. What strategies mitigate degradation during long-term storage of fluorinated carboxylic acids?
Lyophilization under inert atmosphere (N₂) and storage at −20°C in amber vials reduce hydrolysis and photodegradation. Purity should be monitored via HPLC every 6 months, with stabilizers (e.g., ascorbic acid) added for aqueous formulations .
Q. How do solvent polarity and pH affect the compound’s solubility in preclinical formulations?
Solubility is pH-dependent:
- Acidic conditions (pH 2–3) : Protonated carboxylic acid enhances solubility (≥5 mg/mL in 0.1 M HCl).
- Neutral/basic conditions : Deprotonation reduces solubility (<1 mg/mL in PBS). Co-solvents (DMSO:PEG 400, 1:4) improve bioavailability in animal models .
Methodological Considerations
Q. What analytical workflows are recommended for detecting impurities in synthesized batches?
Q. How can in vitro metabolic stability assays be designed for fluorinated derivatives?
Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS over 60 minutes. Fluorine reduces CYP450-mediated oxidation, correlating with longer half-lives (t₁/₂ > 40 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
